molecular formula C19H21N3O B12877020 3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide CAS No. 88328-42-1

3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide

Katalognummer: B12877020
CAS-Nummer: 88328-42-1
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: KAADKXZEEBLYCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide is a complex organic compound that features a quinoline ring system substituted with a pyrrole moiety and a butanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88328-42-1

Molekularformel

C19H21N3O

Molekulargewicht

307.4 g/mol

IUPAC-Name

3,3-dimethyl-N-(5-pyrrol-1-ylquinolin-6-yl)butanamide

InChI

InChI=1S/C19H21N3O/c1-19(2,3)13-17(23)21-16-9-8-15-14(7-6-10-20-15)18(16)22-11-4-5-12-22/h4-12H,13H2,1-3H3,(H,21,23)

InChI-Schlüssel

KAADKXZEEBLYCM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.